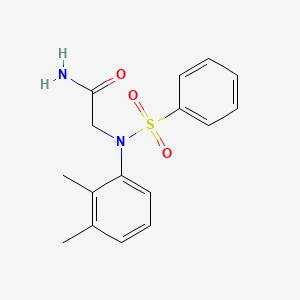
N~2~-(2,3-dimethylphenyl)-N~2~-(phenylsulfonyl)glycinamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N~2~-(2,3-dimethylphenyl)-N~2~-(phenylsulfonyl)glycinamide, also known as DMSG, is a chemical compound that has been extensively studied for its potential therapeutic applications. DMSG is a glycine derivative that has been shown to have significant biological activity, including anti-inflammatory and antitumor effects.
科学研究应用
N~2~-(2,3-dimethylphenyl)-N~2~-(phenylsulfonyl)glycinamide has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory and antitumor effects in vitro and in vivo. This compound has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of various inflammatory diseases. This compound has also been shown to induce apoptosis in cancer cells, making it a potential anticancer agent.
作用机制
The mechanism of action of N~2~-(2,3-dimethylphenyl)-N~2~-(phenylsulfonyl)glycinamide is not fully understood. However, it has been shown to inhibit the activity of NF-κB, a transcription factor that regulates the expression of genes involved in inflammation and cancer. This compound has also been shown to activate the AMP-activated protein kinase (AMPK) pathway, which is involved in the regulation of cellular energy metabolism.
Biochemical and Physiological Effects:
This compound has been shown to have significant biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of various inflammatory diseases. This compound has also been shown to induce apoptosis in cancer cells, making it a potential anticancer agent. In addition, this compound has been shown to have antioxidant activity, which may contribute to its anti-inflammatory and anticancer effects.
实验室实验的优点和局限性
N~2~-(2,3-dimethylphenyl)-N~2~-(phenylsulfonyl)glycinamide has several advantages for lab experiments. It is relatively easy to synthesize and has been shown to have high purity and yield. This compound has also been shown to be stable under a variety of conditions, making it suitable for use in in vitro and in vivo experiments. However, this compound has some limitations. It is a relatively new compound, and its pharmacokinetics and pharmacodynamics are not fully understood. In addition, this compound has not yet been tested in clinical trials, so its safety and efficacy in humans are unknown.
未来方向
There are several future directions for research on N~2~-(2,3-dimethylphenyl)-N~2~-(phenylsulfonyl)glycinamide. First, further studies are needed to elucidate the mechanism of action of this compound. Second, more research is needed to determine the pharmacokinetics and pharmacodynamics of this compound. Third, preclinical studies are needed to evaluate the safety and efficacy of this compound in animal models. Fourth, clinical trials are needed to evaluate the safety and efficacy of this compound in humans. Finally, further studies are needed to explore the potential therapeutic applications of this compound, including its use in the treatment of inflammatory diseases and cancer.
合成方法
N~2~-(2,3-dimethylphenyl)-N~2~-(phenylsulfonyl)glycinamide can be synthesized by the reaction of 2,3-dimethylbenzoyl chloride with glycine in the presence of triethylamine. The resulting intermediate is then reacted with phenylsulfonyl chloride to yield this compound. The synthesis method has been optimized to yield high purity and high yield of this compound.
属性
IUPAC Name |
2-[N-(benzenesulfonyl)-2,3-dimethylanilino]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3S/c1-12-7-6-10-15(13(12)2)18(11-16(17)19)22(20,21)14-8-4-3-5-9-14/h3-10H,11H2,1-2H3,(H2,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URNFQMNVGXZSRA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N(CC(=O)N)S(=O)(=O)C2=CC=CC=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[1-(3-isopropenylphenyl)-1-methylethyl]-N'-(2-phenylethyl)urea](/img/structure/B5884059.png)

![N-({[4-(propionylamino)phenyl]amino}carbonothioyl)-2-thiophenecarboxamide](/img/structure/B5884070.png)
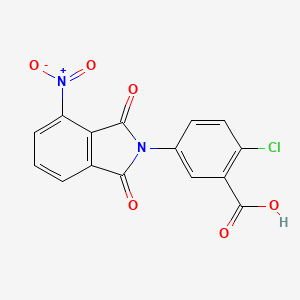
![5'-chloro-1'-ethylspiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one](/img/structure/B5884078.png)
![methyl 2-[(4-phenylbutanoyl)amino]-4,5-dihydronaphtho[2,1-b]thiophene-1-carboxylate](/img/structure/B5884083.png)
![N-cyclohexyl-4-[(4-nitrophenyl)sulfonyl]-1-piperazinecarbothioamide](/img/structure/B5884090.png)
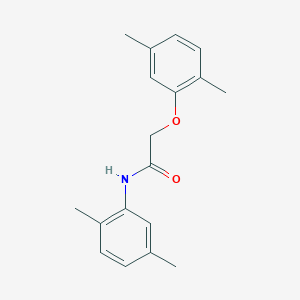
![1-[2-(4-chloro-2,6-dimethylphenoxy)ethyl]-1H-1,2,4-triazole](/img/structure/B5884102.png)
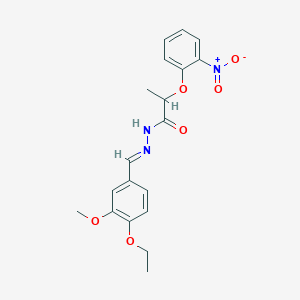
![N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-N'-(4-fluorophenyl)urea](/img/structure/B5884129.png)

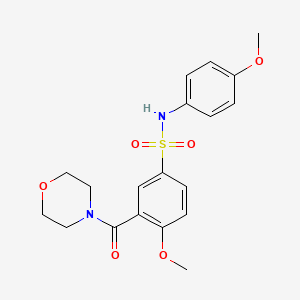
![3-[(2,6-difluorobenzyl)oxy]-6H-benzo[c]chromen-6-one](/img/structure/B5884163.png)